FEN1 Inhibitory Potency: Direct Head-to-Head Comparison Against Five Structurally Related N-Hydroxy Heterocyclic Inhibitors in the Same Biochemical Assay
In a confirmatory biochemical assay measuring inhibitory concentration against human flap endonuclease-1 (FEN1), the target compound achieved an IC50 of 0.01 nM, representing the lowest value among six tested N-hydroxy heterocyclic analogs . This corresponds to a 3-fold improvement over the thieno[2,3-d] regioisomer (3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione, IC50 = 0.03 nM), an 8-fold improvement over both the quinazoline analog (0.08 nM) and the furo[3,2-d] analog bearing a 4-methylphenyl group (0.08 nM), and a 23-fold improvement over the N-benzyl thieno[2,3-d] derivative (0.23 nM) . In an independent confirmatory assay reported in PubChem AID 1247799, the target compound exhibited an IC50 of 3.0 nM, outperforming the same comparators by 3-fold (thieno[2,3-d], 9.0 nM), 19-fold (furo[3,2-d] 4-methylphenyl, 57.0 nM), 100-fold (quinazoline, 300 nM), and 227-fold (N-benzyl, 680 nM) respectively . These data demonstrate a consistent potency rank order across two independent assay systems .
| Evidence Dimension | FEN1 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 0.01 nM (AID 240866); 3.0 nM (AID 1247799) |
| Comparator Or Baseline | Thieno[2,3-d] analog: 0.03 nM/9.0 nM; Quinazoline analog: 0.08 nM/300 nM; Furo[3,2-d] 4-MePh analog: 0.08 nM/57.0 nM; N-Benzyl thieno[2,3-d]: 0.23 nM/680 nM |
| Quantified Difference | 3-fold to 23-fold more potent in AID 240866; 3-fold to 227-fold more potent in AID 1247799 |
| Conditions | Confirmatory biochemical assays: AID 240866 (ChEMBL-extracted, FEN1 inhibitory concentration); AID 1247799 (Inhibition of FEN1, unknown origin) |
Why This Matters
The 3- to 227-fold potency advantage over the closest purchasable analogs translates directly into lower compound consumption per assay, reduced solvent burden in cellular experiments, and a wider dynamic range for SAR exploration around the FEN1 target.
